3-cyano-N-phenylbenzenesulfonamide
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Overview
Description
3-cyano-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C13H10N2O2S and a molecular weight of 258.3 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the third position of the benzene ring, and a phenyl group attached to the nitrogen atom of the sulfonamide group. It is a solid at room temperature and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-phenylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-phenylbenzenesulfonamide with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups replacing the cyano group.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Hydrolysis: Products include benzenesulfonic acid and aniline derivatives.
Scientific Research Applications
3-cyano-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzenesulfonamide: Lacks the cyano group, resulting in different reactivity and biological activity.
3-cyano-N-methylbenzenesulfonamide: Contains a methyl group instead of a phenyl group, leading to variations in chemical properties and applications.
N-cyano-N-phenyl-p-toluenesulfonamide: Contains a methyl group on the benzene ring, affecting its chemical behavior and uses.
Uniqueness
3-cyano-N-phenylbenzenesulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-cyano-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMLGUHTWJQVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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